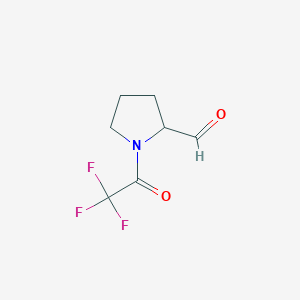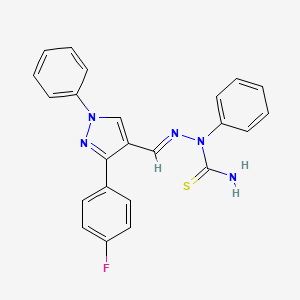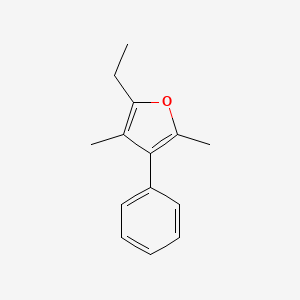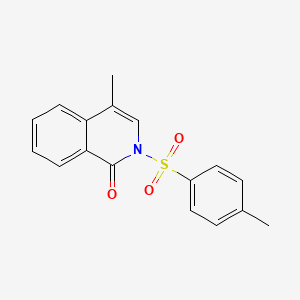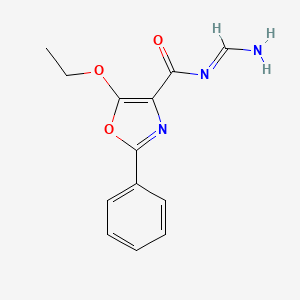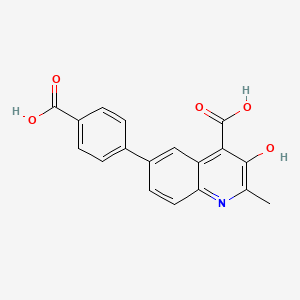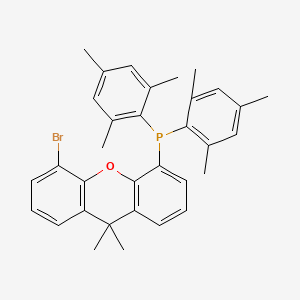
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine is a complex organic compound that features a xanthene core substituted with bromine and phosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9,9-dimethylxanthene.
Bromination: The xanthene core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Phosphination: The brominated xanthene is then reacted with dimesitylphosphine under inert atmosphere conditions to form the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted xanthene derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Fluorescent Probes: Due to the xanthene core, the compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, influencing the electronic environment and reactivity of the metal. In biological applications, the xanthene core may interact with biomolecules, enabling fluorescence-based detection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9,9-Dimethyl-9H-xanthen-4-yl)dimesitylphosphine: Lacks the bromine substituent.
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Has diphenylphosphine instead of dimesitylphosphine.
Eigenschaften
Molekularformel |
C33H34BrOP |
|---|---|
Molekulargewicht |
557.5 g/mol |
IUPAC-Name |
(5-bromo-9,9-dimethylxanthen-4-yl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C33H34BrOP/c1-19-15-21(3)31(22(4)16-19)36(32-23(5)17-20(2)18-24(32)6)28-14-10-12-26-30(28)35-29-25(33(26,7)8)11-9-13-27(29)34/h9-18H,1-8H3 |
InChI-Schlüssel |
KUZWNRRYNTYLAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4Br)C5=C(C=C(C=C5C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


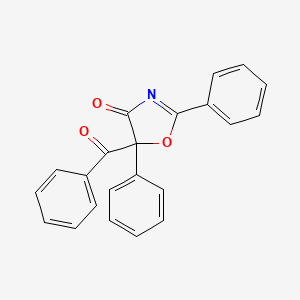
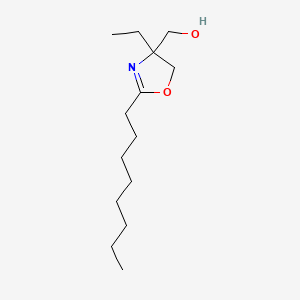
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
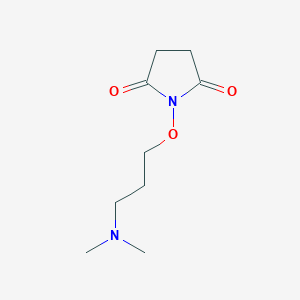
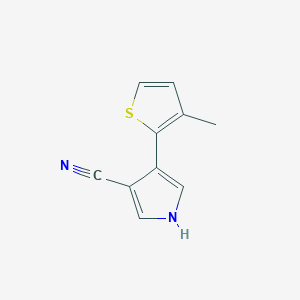
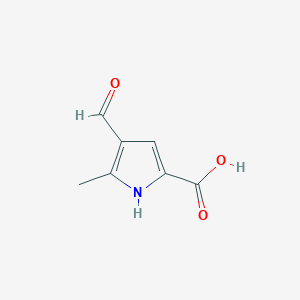
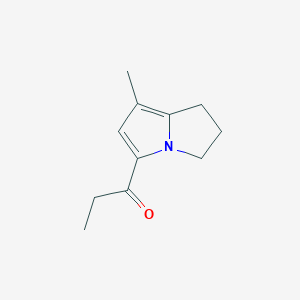
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
